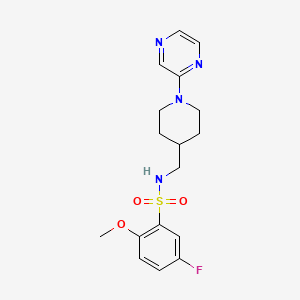![molecular formula C11H15BrClN B2592590 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride CAS No. 2470438-90-3](/img/structure/B2592590.png)
3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a brominated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride typically involves the following steps:
Bromination of 3-methylbenzyl chloride: The starting material, 3-methylbenzyl chloride, is brominated using bromine in the presence of a suitable catalyst to yield 4-bromo-3-methylbenzyl chloride.
Formation of azetidine ring: The brominated intermediate is then reacted with azetidine under basic conditions to form 3-[(4-Bromo-3-methylphenyl)methyl]azetidine.
Hydrochloride salt formation: Finally, the azetidine derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The aromatic ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of bases like potassium carbonate.
Major Products Formed
Substitution reactions: Products include azido, thiol, and amino derivatives of the original compound.
Oxidation and reduction: Products can range from hydroxylated to fully reduced forms of the compound.
Coupling reactions: Products are typically more complex aromatic systems with additional functional groups.
科学研究应用
3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride has several scientific research applications:
Medicinal chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial applications: The compound is used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and azetidine moiety can interact with active sites or binding pockets, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride
- 3-[(4-Chloro-3-methylphenyl)methyl]azetidine;hydrochloride
- 3-[(4-Fluoro-3-methylphenyl)methyl]azetidine;hydrochloride
Uniqueness
3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
属性
IUPAC Name |
3-[(4-bromo-3-methylphenyl)methyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-4-9(2-3-11(8)12)5-10-6-13-7-10;/h2-4,10,13H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDHLWBVCOHLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CNC2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
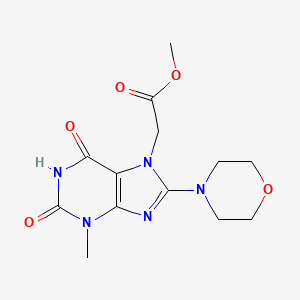
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)
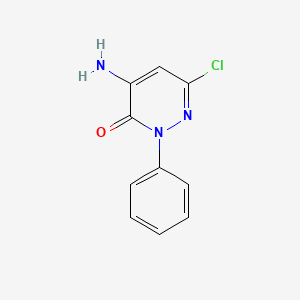
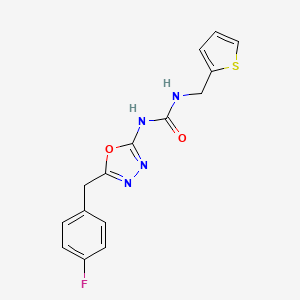
![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592515.png)
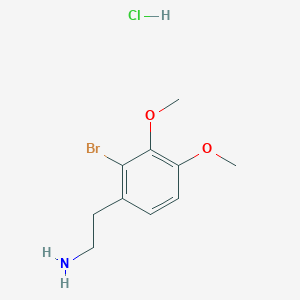
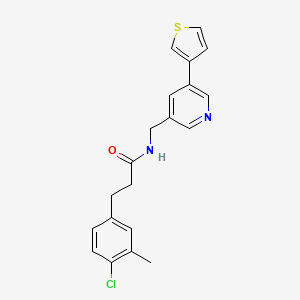

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B2592520.png)
![N-cyclopentyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2592521.png)
![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2592522.png)
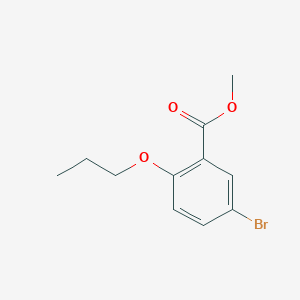
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/new.no-structure.jpg)
